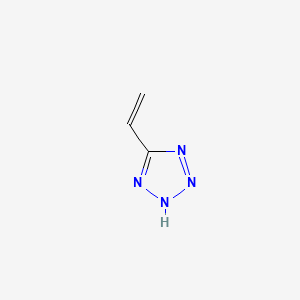

5-vinyl-1H-tetrazole

概要

説明

5-vinyl-1H-tetrazole is a compound with the molecular formula C3H4N4 . It is highly purified and is in great demand in modern medicine and industry as a monomer for obtaining nitrogen-rich macromolecular compounds and a reagent for the complete synthesis of biological compounds .

Synthesis Analysis

The NH-unsubstituted 5-vinyltetrazole was obtained in 55% yield by exhaustive methylation of 5-(beta-dimethylaminoethyl)tetrazole with dimethyl sulfate at the terminal dimethylamino group with the subsequent elimination of a proton from the alpha-CH(2) group and Hofmann beta-cleavage of the intermediate 5-(beta-trimethylammoniumethyl)tetrazolide methyl sulfate .

Molecular Structure Analysis

The molecular structure of this compound was studied experimentally with sequential X-ray diffraction analysis and theoretically with ab initio quantum chemical calculations .

Chemical Reactions Analysis

Tetrazoles, including this compound, are the most nitrogen-rich azoles and are used as active ingredients in modern medicines, components of energy-saturated systems, and functional materials . The exact binding mode, structural biology, 3D conformations, and in general their chemical behavior is not fully understood .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 96.09 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its rotatable bond count is 1. Its exact mass and monoisotopic mass are 96.043596145 g/mol. Its topological polar surface area is 54.5 Ų. It has a heavy atom count of 7 and a complexity of 71.3 .

科学的研究の応用

Synthesis and Structural Analysis

- Highly purified 5-vinyl-1H-tetrazole has been synthesized for use in modern medicine and industry. It serves as a monomer for creating nitrogen-rich macromolecular compounds and a reagent for synthesizing biological compounds. Its molecular structure has been examined using X-ray diffraction and quantum chemical calculations, providing valuable data for extending its polymerization to synthesize polymers with predictable molecular weight and thermodynamic parameters (Krygina et al., 2023).

Catalytic Applications

- Various 5-substituted 1H-tetrazoles, including vinyl nitriles, have been synthesized with ytterbium triflate hydrate in dimethylformamide, demonstrating the potential of this compound in catalysis (Coca & Turek, 2014).

Polymer Synthesis

- This compound is utilized in the synthesis of polymers and copolymers, particularly in the conversion of polyacrylonitrile to poly(5-vinyl tetrazole). This process is significant for creating polymers with a range of tetrazole content, which are analyzed using various spectroscopic and thermal analysis methods (Gaponik et al., 1994).

Fuel Cell Applications

- Poly(5-vinyl tetrazole) (PVTra) with a high molar content of tetrazole has been prepared and used in proton exchange membranes for high-temperature fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them promising for such applications (Li et al., 2014).

作用機序

Target of Action

5-Vinyl-1H-tetrazole, also known as 5-ethenyl-2H-tetrazole, is a synthetic organic compound that is in high demand in modern medicine and industry . It is used as a monomer for obtaining nitrogen-rich macromolecular compounds and as a reagent for the complete synthesis of biological compounds . .

Mode of Action

It is known that tetrazole derivatives, such as oteseconazole and quilseconazole, inhibit the fungal enzyme cytochrome p450 . These compounds have a high degree of selectivity for this enzyme, which is believed to have a positive effect on their toxicity compared to known fungicidal preparations of the azole class

Biochemical Pathways

It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may interact with biochemical pathways in a similar manner.

Pharmacokinetics

It is known that tetrazoles, chiefly 5-substituted 1h-tetrazoles, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety

Result of Action

It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry

Action Environment

It is known that tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

5-Vinyl-1H-tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . It acts as a nonclassical bioisostere of carboxylic acids due to their near pKa values . The planar structure of this compound favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Molecular Mechanism

It is known that the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that this compound may interact with biomolecules in a similar manner to carboxylic acids.

Temporal Effects in Laboratory Settings

It is known that tetrazoles are resistant to biological degradation , suggesting that this compound may also exhibit stability over time.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

特性

IUPAC Name |

5-ethenyl-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQMJCSAHXYXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NNN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29250-47-3 | |

| Details | Compound: Poly(5-vinyltetrazole) | |

| Record name | Poly(5-vinyltetrazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30183512 | |

| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-47-0, 29250-47-3 | |

| Record name | 5-Ethenyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

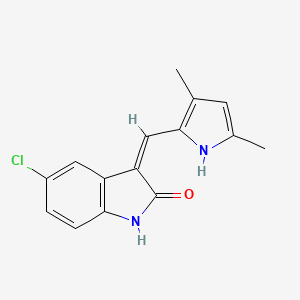

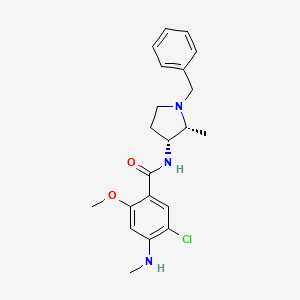

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)

![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3420376.png)

![tert-butyl N-[1-(methylamino)propan-2-yl]carbamate](/img/structure/B3420384.png)

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)

![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)